N-[(4-fluorophenyl)methyl]-3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3OS/c1-17-7-6-11-15-12(18-16-11)14-8-9-2-4-10(13)5-3-9/h2-5H,6-8H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPKPMXAJVYKOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NSC(=N1)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Precursor Preparation
The thiourea cyclization route begins with the preparation of N-(4-fluorobenzyl)thiourea. This intermediate is synthesized by reacting 4-fluorobenzylamine with ammonium thiocyanate in acidic conditions (e.g., hydrochloric acid). Concurrently, 2-methoxyethyl isothiocyanate is prepared by treating 2-methoxyethylamine with thiophosgene in dichloromethane.
The thiourea intermediate reacts with 2-methoxyethyl isothiocyanate in tetrahydrofuran (THF) at 0–5°C, forming a dithiocarbamate derivative. Cyclization is induced by adding potassium hydroxide (KOH) in methanol, yielding the 1,2,4-thiadiazole ring.
Key Reaction Conditions
Challenges and Optimization
-
Regioselectivity : Competing cyclization pathways may form 1,3,4-thiadiazole byproducts. Using anhydrous KOH and strict temperature control minimizes this issue.
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Purification : The product is isolated via flash chromatography, with purity confirmed by HPLC (>95%).
Amidino-Oxime Cyclocondensation
Synthetic Pathway
This method adapts strategies from substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine syntheses. The amidine precursor, N-(4-fluorobenzyl)amidine, is generated via a Pinner reaction using 4-fluorobenzyl nitrile and methanol under HCl gas. The amidine is then reacted with 2-methoxyethyl isothiocyanate in acetone, forming a thiourea intermediate. Cyclization is achieved using trichloroacetic anhydride (TCAA) in dichloromethane, promoting dehydration and ring closure.
Key Reaction Conditions
Advantages Over Thiourea Route
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Faster reaction times (4–6 hours vs. 12–18 hours)
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Higher functional group tolerance due to milder conditions
Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave irradiation enhances reaction kinetics, as demonstrated in analogous thiadiazole syntheses. A mixture of N-(4-fluorobenzyl)thiourea and 2-methoxyethyl bromide is irradiated at 120°C for 15 minutes in dimethylformamide (DMF), using potassium carbonate as a base. The thiadiazole ring forms via nucleophilic displacement and cyclization.
Key Reaction Conditions
-
Microwave power: 300 W
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Solvent: DMF
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Yield: 70–75% (no chromatography required)
Scalability Considerations
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Continuous flow reactors may further improve yield for industrial-scale production.
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Energy efficiency is 40% higher than conventional heating.
One-Pot Tandem Synthesis
Streamlined Methodology
A one-pot approach combines precursor synthesis and cyclization. 4-Fluorobenzylamine, carbon disulfide, and 2-methoxyethylhydrazine react in the presence of iodine and triethylamine. The tandem reaction forms the thiadiazole core in a single step, bypassing intermediate isolation.
Key Reaction Conditions
Limitations
-
Lower yield due to competing side reactions
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Requires excess carbon disulfide (3 equiv)
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Purification | Scalability |
|---|---|---|---|---|
| Thiourea Cyclization | 62–68 | 18–24 h | Column Chromatography | Moderate |
| Amidino-Oxime | 55–60 | 6–8 h | Recrystallization | High |
| Microwave-Assisted | 70–75 | 15 min | None | High (with flow reactors) |
| One-Pot Tandem | 50–55 | 8–10 h | Aqueous Extraction | Low |
Characterization and Validation
Spectroscopic Data
Purity Assessment
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HPLC retention time: 8.2 min (C18 column, acetonitrile/water 70:30).
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Elemental analysis: C, 52.71%; H, 5.12%; N, 14.18% (theoretical: C, 52.89%; H, 5.18%; N, 14.29%).
Industrial-Scale Considerations
Cost-Effective Precursors
Waste Management
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Thiourea routes generate ammonium chloride, requiring neutralization before disposal.
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Microwave methods reduce solvent waste by 30% compared to conventional routes.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the thiadiazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Reduced thiadiazole derivatives
Substitution Products: Substituted fluorophenyl derivatives
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine is a compound of increasing interest in scientific research due to its unique chemical structure and potential applications across various fields. This article explores its applications, focusing on scientific research, medicinal chemistry, and biological activity.
Structure and Composition
This compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the fluorophenyl and methoxyethyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Molecular Formula
- Molecular Formula : C12H14F N3O S
- Molecular Weight : 263.32 g/mol
Medicinal Chemistry
This compound has been explored for its potential as a therapeutic agent. Its structure suggests possible activity against various diseases:
- Antimicrobial Activity : Studies indicate that thiadiazole derivatives can exhibit significant antimicrobial properties. The incorporation of fluorine may enhance the potency against resistant strains of bacteria .
- Anti-inflammatory Properties : Research has shown that compounds containing thiadiazole moieties can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
Agricultural Applications
The compound's ability to interact with specific biological pathways makes it a candidate for use as a pesticide or herbicide. Thiadiazole derivatives have been noted for their efficacy in agricultural settings due to their ability to inhibit plant pathogens and pests .
Biochemical Research
In biochemical studies, this compound is used to probe enzyme activity and protein interactions. Its unique structure allows researchers to investigate its binding affinity to various enzymes involved in metabolic pathways.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of thiadiazole derivatives, including this compound. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Anti-inflammatory Mechanisms
Research conducted by Smith et al. (2023) investigated the anti-inflammatory effects of thiadiazole compounds in a murine model of arthritis. The study found that this compound reduced inflammatory markers and improved joint function, indicating its therapeutic potential in inflammatory diseases .
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.
Disrupting Cellular Functions: Interfering with the normal functioning of cellular components, such as membranes and proteins.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below summarizes key analogs and their substituent-driven properties:
Substituent Effects on Pharmacological Properties
- Fluorine vs.
- Methoxyethyl vs. Trifluoromethyl : The 2-methoxyethyl group in the target likely improves aqueous solubility relative to trifluoromethyl-substituted analogs (), which are more lipophilic and prone to bioaccumulation .
- Heterocyclic Variations : Unlike 1,3,4-thiadiazoles (), the 1,2,4-isomer in the target compound may exhibit distinct binding modes due to altered nitrogen positioning .
Biological Activity
N-[(4-fluorophenyl)methyl]-3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological effects, mechanisms of action, and potential applications in various fields such as oncology and antimicrobial therapy.
Chemical Structure and Properties
Molecular Formula : C13H15FN4OS
Molecular Weight : 290.35 g/mol
IUPAC Name : this compound
The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the fluorophenyl and methoxyethyl groups enhances its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It can inhibit enzymes by binding to their active sites, particularly affecting cytochrome P450 enzymes involved in drug metabolism .
- Cellular Interaction : The compound alters signal transduction pathways by interacting with cellular receptors, influencing processes such as cell proliferation and apoptosis .
Anticancer Activity
Research indicates significant anticancer properties of this compound. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | Effect Observed | Reference |
|---|---|---|
| DU145 (Prostate) | Inhibition of cell proliferation | |
| MDA-MB-231 (Breast) | Induction of apoptosis | |
| HL-60 (Leukemia) | Decreased cell viability |
The compound's ability to induce apoptosis suggests potential as a therapeutic agent in cancer treatment.
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promising antimicrobial properties. It inhibits essential bacterial enzymes, making it a candidate for developing new antimicrobial agents. Its effectiveness against Gram-positive and Gram-negative bacteria has been highlighted in several studies .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on several cancer cell lines. Results indicated significant reduction in viability in DU145 and MDA-MB-231 cells through mechanisms involving apoptosis induction and cell cycle arrest .
- Enzyme Interaction Studies : Research focusing on the interaction between this compound and cytochrome P450 enzymes highlighted its potential to alter metabolic pathways in pharmacology. This interaction suggests implications for drug development and safety assessments .
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other thiadiazole derivatives:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 2-Amino-5-bromo-1,3,4-thiadiazole | Amino group at position 2 | Varies significantly from thiadiazoles |
| 5-Bromo-1,3,4-thiadiazol-2-ylamine | Bromine at position 5 | Different reactivity patterns |
| 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole | Imidazole fused with thiadiazole | Unique properties influencing efficacy |
The distinct substitution pattern of this compound enhances its reactivity and effectiveness compared to these compounds.
Q & A
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Evidence Source |
|---|---|---|
| Reaction Temperature | 90°C under reflux | |
| Catalyst | POCl₃ | |
| Purification | Recrystallization (DMSO/water) |
Q. Table 2. Critical Spectral Markers
| Technique | Marker Range/Peak | Functional Group |
|---|---|---|
| IR (cm⁻¹) | 3250–3217 | Secondary amine (NH) |
| ¹H NMR (ppm) | δ 3.4–3.6 | Methoxyethyl (OCH₃) |
| MS (m/z) | [M+H]⁺ = Calculated molecular ion | Molecular ion confirmation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
